7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
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Description
7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H26N6O3S and its molecular weight is 454.55. The purity is usually 95%.
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Mechanism of Action
- However, benzoxazole derivatives, in general, have been studied for their pharmacological activities, including antibacterial, antifungal, and anticancer effects . These activities often involve interactions with cellular proteins.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often complex and can involve multiple binding sites and mechanisms.
Cellular Effects
Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been shown to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzoxazole derivatives have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
Benzoxazole derivatives have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Benzoxazole derivatives have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Benzoxazole derivatives have been shown to be directed to specific compartments or organelles .
Properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-14-7-5-10-27(13-14)20-24-18-17(19(29)25-21(30)26(18)2)28(20)11-6-12-32-22-23-15-8-3-4-9-16(15)31-22/h3-4,8-9,14H,5-7,10-13H2,1-2H3,(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMJKSLODWMBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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